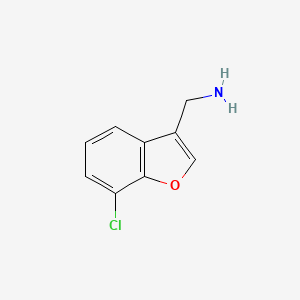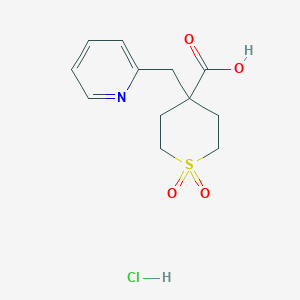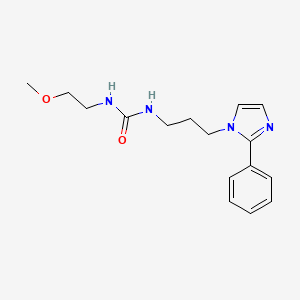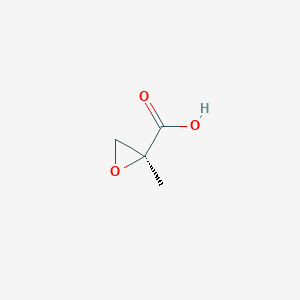![molecular formula C18H19BrN2O2 B2534848 5-苄基-1,3-苯并二氧杂环戊烯-[2-(1H-吲哚-3-基)-乙基]-胺氢溴酸盐 CAS No. 1052524-68-1](/img/structure/B2534848.png)
5-苄基-1,3-苯并二氧杂环戊烯-[2-(1H-吲哚-3-基)-乙基]-胺氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine hydrobromide is a complex organic compound that combines the structural motifs of benzo[1,3]dioxole and indole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The presence of both benzo[1,3]dioxole and indole moieties suggests that it may interact with various biological targets, making it a versatile molecule for drug development.
科学研究应用
Chemistry
In chemistry, Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine hydrobromide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as an anticancer agent. Its ability to interact with cellular targets such as tubulin makes it a candidate for further research in cancer therapy.
Medicine
In medicine, the compound’s potential anticancer properties are of particular interest. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a promising lead for the development of new anticancer drugs.
Industry
Industrially, the compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.
作用机制
Target of Action
The primary target of Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton of cells, playing a crucial role in cell division .
Mode of Action
This compound interacts with its target, tubulin, by modulating microtubule assembly. It achieves this through either the suppression of tubulin polymerization or stabilization of the microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected pathway is the microtubule assembly pathway. By suppressing tubulin polymerization or stabilizing the microtubule structure, the compound disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Result of Action
The compound causes cell cycle arrest at the S phase and induces apoptosis in cancer cells . This leads to the inhibition of cancer cell proliferation, making it a potential antitumor agent .
生化分析
Biochemical Properties
It has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide on various types of cells and cellular processes are still being researched. Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine hydrobromide typically involves multiple steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes.
Coupling of the Two Moieties: The benzo[1,3]dioxole and indole structures are linked through a multi-step process involving halogenation, nucleophilic substitution, and reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the precursor molecules.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
相似化合物的比较
Similar Compounds
Benzo[1,3]dioxole Derivatives: Compounds like piperonyl butoxide share the benzo[1,3]dioxole moiety and are used as insecticide synergists.
Indole Derivatives: Compounds such as indomethacin and serotonin share the indole structure and have various biological activities.
Uniqueness
What sets Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine hydrobromide apart is the combination of both benzo[1,3]dioxole and indole moieties in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to a broader spectrum of biological activities compared to compounds containing only one of these moieties.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2.BrH/c1-2-4-16-15(3-1)14(11-20-16)7-8-19-10-13-5-6-17-18(9-13)22-12-21-17;/h1-6,9,11,19-20H,7-8,10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAQCBVUQYIIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CNC4=CC=CC=C43.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2534765.png)
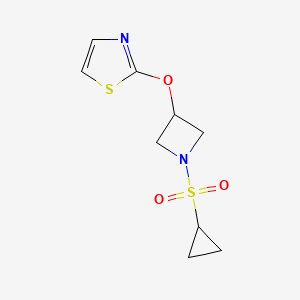
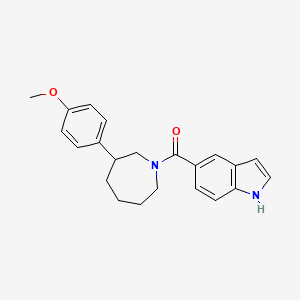
![5-(5-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine](/img/structure/B2534770.png)
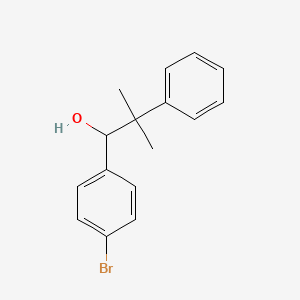
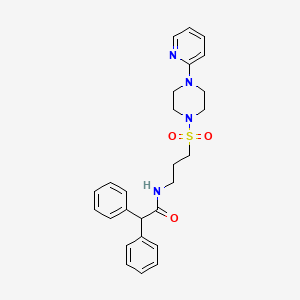
![3-{[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2534775.png)
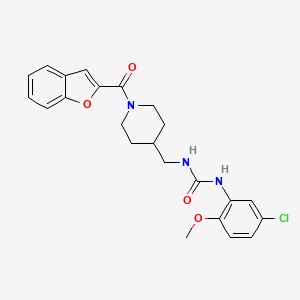
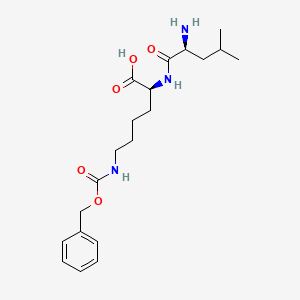
![4-[1-(3-Methylpyridin-4-yl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2534779.png)
